(R)-2,5-Diamino-4-oxopentanoic acid hydrochloride
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Overview
Description
®-2,5-Diamino-4-oxopentanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of organic chemistry and biochemistry due to its unique structure and properties. This compound is often used in various scientific research applications, including studies related to enzyme mechanisms, protein synthesis, and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-Diamino-4-oxopentanoic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of ®-2,5-diamino-4-oxopentanoic acid as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions usually include a controlled temperature and pH to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of ®-2,5-Diamino-4-oxopentanoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency and consistency in the production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
®-2,5-Diamino-4-oxopentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions often involve acidic or basic environments to facilitate the oxidation process.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the reduction process proceeds smoothly.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide). The reaction conditions often involve the use of catalysts and controlled temperatures to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
®-2,5-Diamino-4-oxopentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in studies related to enzyme mechanisms and protein synthesis, as well as in the investigation of metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a model compound in drug design and discovery.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ®-2,5-Diamino-4-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor of enzymes involved in amino acid metabolism. The compound’s unique structure allows it to bind to enzyme active sites, influencing the enzyme’s activity and the overall metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
Lysine: An essential amino acid with a similar structure but different stereochemistry.
Ornithine: A non-proteinogenic amino acid involved in the urea cycle.
Arginine: An amino acid with a similar structure but an additional guanidino group.
Uniqueness
®-2,5-Diamino-4-oxopentanoic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role in biological systems make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C5H11ClN2O3 |
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Molecular Weight |
182.60 g/mol |
IUPAC Name |
(2R)-2,5-diamino-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-2-3(8)1-4(7)5(9)10;/h4H,1-2,6-7H2,(H,9,10);1H/t4-;/m1./s1 |
InChI Key |
KJWWPCNYZGPZJD-PGMHMLKASA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(=O)CN.Cl |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)CN.Cl |
Origin of Product |
United States |
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